molecular formula C8H7F3N2O4S B1523465 2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 1306644-88-1

2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No. B1523465
M. Wt: 284.21 g/mol
InChI Key: KXQDUYXDGIFKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C5H6F3NO4 and a molecular weight of 201.1 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound under consideration is related to heterocyclic γ-amino acids, which are valuable in designing mimics of protein secondary structures such as helices and β-sheets. A study by Mathieu et al. (2015) outlines a short and versatile chemical route to orthogonally protected amino(thiazole)-carboxylic acids, demonstrating the compound's relevance in synthetic organic chemistry and its potential for producing constrained amino acids with a wide variety of lateral chains Mathieu et al., 2015.

Material Science Applications

In the field of material science, the compound has been indirectly associated with the development of novel organic compound thin films. Thabet et al. (2020) describe the synthesis and characterization of new thin films derived from a similar thiazole-based compound, emphasizing its potential in optoelectronic applications Thabet et al., 2020.

Biological Activity

While direct applications in biological systems for this specific compound were not found, related thiazole derivatives have shown promising biological activities. For example, derivatives of thiazolidin-4-ones, which share a structural motif with the compound , have been synthesized and evaluated for their antitumor activities and inhibition against glycosidases, highlighting the broader relevance of thiazole derivatives in medicinal chemistry Chen et al., 2008.

properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O4S/c9-8(10,11)3-17-7(16)13-6-12-4(2-18-6)1-5(14)15/h2H,1,3H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDUYXDGIFKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC(=O)OCC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 2
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 5
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 6
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

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